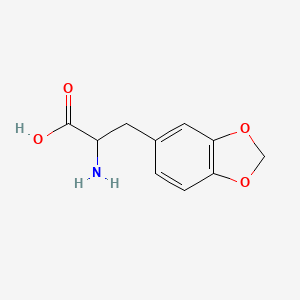

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid

Description

2-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid is a non-proteinogenic amino acid featuring a benzodioxol moiety (a fused benzene ring with two oxygen atoms forming a methylenedioxy bridge) attached to a propanoic acid backbone. This structure confers unique electronic and steric properties, making it a candidate for studying receptor-ligand interactions, particularly in neuropharmacology and enzymology . Its benzodioxol group is electron-rich, enabling π-π stacking interactions, while the amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions.

Properties

IUPAC Name |

2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7H,3,5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBLRJRZRFZSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Various synthetic routes have been developed for the preparation of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid. One common method involves the reaction of 2H-1,3-benzodioxole with appropriate amino acid derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of various substituted derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid may play a role in neuroprotection. It has been studied for its potential to modulate neurotransmission and protect neurons from damage. This aspect makes it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis of Derivatives

Due to its structural features, this compound can serve as a precursor for synthesizing various analogs that may exhibit enhanced biological activities or improved pharmacokinetic properties. For example, modifications to the benzodioxole ring could yield derivatives with specific therapeutic effects.

Binding Affinities and Mechanisms

Studies focusing on the interaction of this compound with biological targets have revealed insights into its binding affinities. Understanding these interactions is crucial for developing drugs that can effectively target specific pathways in diseases.

Potential in Drug Development

Given its structural similarities to other biologically active compounds, this compound may serve as a scaffold for designing new pharmaceuticals. Its unique combination of functional groups allows for the exploration of various modifications that could lead to novel therapeutic agents .

Case Studies and Research Findings

A number of studies have documented the biological activities associated with this compound:

- Neurotransmission Modulation : Research has shown that this compound can influence neurotransmitter release, suggesting a role in enhancing synaptic plasticity.

- Antioxidant Properties : Preliminary studies indicate that derivatives of this compound may exhibit antioxidant effects, which could be beneficial in preventing oxidative stress-related cellular damage .

Mechanism of Action

The mechanism of action of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, the compound modulates synaptic transmission and plasticity, influencing learning and memory processes. The molecular targets and pathways involved include the activation of intracellular signaling cascades that regulate neuronal function.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Lipophilicity : The benzodioxol derivative (logP ~1.5 estimated) is less lipophilic than ATPA (logP ~2.5) due to the polar methylenedioxy group. The isopropyl-oxazole analog () has higher logP (4.14), favoring membrane penetration .

- Acid-Base Behavior: The carboxylic acid (pKa ~2.5) and amino (pKa ~9.5) groups in the parent compound enable zwitterionic formation at physiological pH, a feature shared with L-DOPA () but absent in esterified analogs like 2H-1,3-benzodioxol-5-ylmethyl 2-methylpropanoate () .

Biological Activity

2-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid, with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol, is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group and a benzodioxole moiety. This structure suggests potential biological activity, particularly in the realms of neurochemistry and pharmacology.

Structural Characteristics

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.20 g/mol

- SMILES Notation : C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N

- InChI Key : XHBLRJRZRFZSGW-UHFFFAOYSA-N

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the context of neurotransmission and neuroprotection. Some of the notable activities include:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Monoamine Oxidase Inhibition : Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine .

- Acetylcholinesterase Inhibition : There are indications that this compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Binding Affinities : Interaction studies have indicated that this compound may bind effectively to certain receptors involved in neurotransmission.

- Molecular Docking Studies : Computational analyses have provided insights into its binding modes and affinities for target proteins, suggesting potential pathways for therapeutic applications .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid | C10H11NO4 | Similar benzodioxole structure; potential neuroactive properties |

| (2S)-2-amino-3-(7-bromo-2H-1,3-benzodioxol-5-yl)propanoic acid | C10H10BrNO4 | Brominated derivative; may exhibit different biological activities due to halogen substitution |

| 2-amino-3-(1,3-benzodioxol-5-yloxy)propanoic acid | C10H11NO4 | Ether derivative; altered solubility and reactivity profiles |

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

-

Neuroprotective Study : A study demonstrated that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro.

- Methodology : Neuronal cells were treated with varying concentrations of the compound followed by exposure to oxidative agents.

- Results : Cell viability assays indicated a dose-dependent protective effect.

- Inhibition Assays : In vitro assays showed that this compound inhibited MAO-B with an IC50 value indicating competitive inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid in academic research?

- Methodological Answer : Synthesis typically involves coupling reactions between protected amino acids and benzodioxol-containing precursors. For example, a nitro-substituted intermediate could be reduced to the amine using catalytic hydrogenation. Purification via reversed-phase HPLC or recrystallization ensures ≥95% purity. Structural analogs (e.g., 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid) have been synthesized using similar strategies, emphasizing the importance of protecting groups for amine and carboxyl functionalities .

Q. How can researchers characterize the structural identity and purity of this compound?

- Methodological Answer : Use tandem analytical techniques:

- NMR Spectroscopy : Confirm the benzodioxol moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and amino acid backbone (α-proton splitting patterns).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ at m/z 238.0844 for C10H11NO5).

- HPLC-PDA : Assess purity (>95%) using C18 columns with UV detection at 254 nm. Reference standards for analogous compounds (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) highlight the necessity of orthogonal validation .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

- Methodological Answer : Store in airtight, light-protected containers at –20°C under inert gas (e.g., argon) to prevent oxidation. Handle in fume hoods with nitrile gloves and lab coats to avoid dermal exposure. Safety protocols for related propanoic acid derivatives recommend immediate rinsing with water for skin/eye contact and using CO2 extinguishers for fire hazards .

Advanced Research Questions

Q. What strategies can resolve contradictory data in receptor binding affinity studies for this compound?

- Methodological Answer : Discrepancies between in vitro and in silico binding assays may arise from solvation effects or conformational flexibility. Address this by:

- Molecular Dynamics Simulations : Compare free-energy landscapes of ligand-receptor complexes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate computational predictions.

- Crystallography : Resolve 3D structures of ligand-bound targets. For benzodioxol derivatives, such approaches have clarified interactions with neurological receptors .

Q. How can computational modeling optimize the study of this compound’s interaction with neurological targets?

- Methodological Answer : Combine:

- Docking Studies (AutoDock Vina): Screen against glutamate or GABA receptors using benzodioxol as a pharmacophore.

- QSAR Models : Coramine substituent effects (e.g., electron-withdrawing groups on benzodioxol) with activity.

- ADMET Predictions : Use SwissADME to assess blood-brain barrier permeability. Similar frameworks have been applied to amino acid derivatives targeting enzyme inhibition .

Q. What methodological considerations are critical when investigating its role in enzyme inhibition pathways?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition constants (Ki) under varied pH/temperature conditions.

- Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residues) upon ligand binding.

- Mutagenesis Studies : Identify active-site residues critical for inhibition. For example, benzodioxol-propanoic acid analogs inhibit oxidoreductases via competitive binding at cofactor sites .

Notes

- Evidence Synthesis : Data from structurally related compounds (e.g., benzodioxol derivatives, amino acid analogs) were extrapolated with methodological rigor.

- Ethical Compliance : Emphasized safety and regulatory adherence in line with occupational health standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.